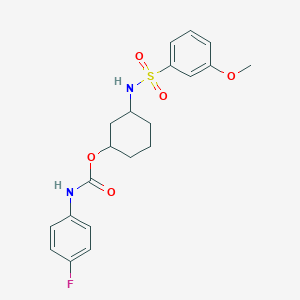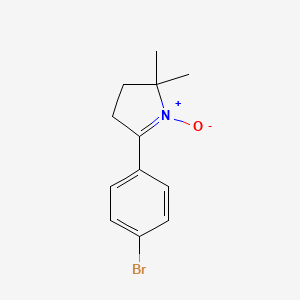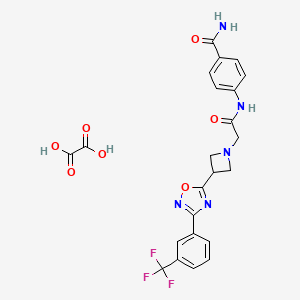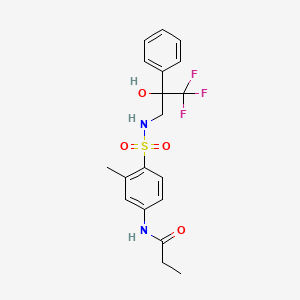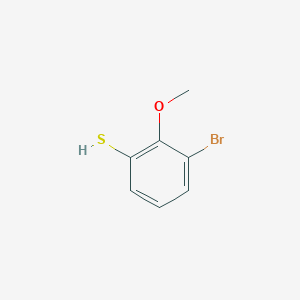![molecular formula C17H18N2O2S2 B2983624 2-[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-cyclopentylacetamide CAS No. 308295-07-0](/img/structure/B2983624.png)
2-[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-cyclopentylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound you mentioned seems to be a derivative of rhodanine (2-thioxo-4-thiazolidinone) structure . Rhodanine derivatives are known for their wide range of pharmacological activity and their affinity for a variety of biological targets .
Synthesis Analysis
Rhodanine derivatives can be synthesized by using an efficient procedure . The functional group on the 5-benzylidine ring of rhodanine can be varied to produce different compounds .Molecular Structure Analysis
The molecular structure of these compounds can be confirmed by various spectroscopic techniques such as IR, 1H NMR, and 13C NMR spectroscopy, ESI mass spectrometry, and elemental analysis .Scientific Research Applications
Synthesis and Characterization
Thiazolidinone derivatives, including compounds similar to "2-[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-cyclopentylacetamide", have been synthesized through various chemical reactions. For instance, the synthesis involves the reaction of amines with thiohydantoins, yielding thioureido-acetamides, which are versatile precursors for various heterocyclic syntheses. These reactions demonstrate excellent atom economy and yield a range of heterocyclic compounds, including 2-iminothiazoles and thioparabanic acids, through one-pot cascade reactions (Schmeyers & Kaupp, 2002). Such synthetic routes offer insights into the chemical versatility and potential for further modification of the thiazolidinone core structure for diverse scientific applications.
Antimicrobial and Antifungal Activities
Compounds within the thiazolidinone class have been evaluated for their antimicrobial and antifungal activities. A study on rhodanine-based molecules, closely related to the specified compound, showed significant antimicrobial activity against a range of Gram-positive and Gram-negative bacterial strains, as well as fungal strains. These findings highlight the potential of thiazolidinone derivatives as promising antimicrobial agents (Rana, Desai, & Jauhari, 2014). The broad spectrum of activity against various microorganisms suggests their applicability in developing new antimicrobial therapies.
Anticancer Activity
Several thiazolidinone derivatives have been screened for their anticancer activity. Research indicates that certain 4-thiazolidinones containing the benzothiazole moiety exhibit antitumor activity against various cancer cell lines, including leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancers (Havrylyuk et al., 2010). These findings underscore the potential of thiazolidinone derivatives in oncological research and their role as scaffolds for developing novel anticancer agents.
Future Directions
properties
IUPAC Name |
2-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-cyclopentylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2S2/c20-15(18-13-8-4-5-9-13)11-19-16(21)14(23-17(19)22)10-12-6-2-1-3-7-12/h1-3,6-7,10,13H,4-5,8-9,11H2,(H,18,20)/b14-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDRSPBRXRZCLOM-UVTDQMKNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CN2C(=O)C(=CC3=CC=CC=C3)SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)NC(=O)CN2C(=O)/C(=C/C3=CC=CC=C3)/SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


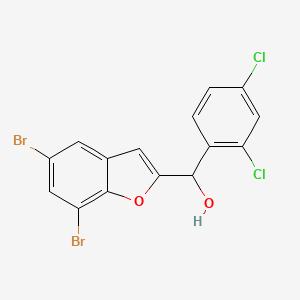
![5-chloro-2-methoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2983548.png)

